![molecular formula C10H13NO2 B175578 N-benzyl-N-methylglycine CAS No. 37429-48-4](/img/structure/B175578.png)
N-benzyl-N-methylglycine
Overview
Description
N-benzyl-N-methylglycine is an organic compound with the molecular formula C10H13NO2. It is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by a benzyl and a methyl group. This compound is known for its amphoteric properties, meaning it can act as both an acid and a base. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-N-methylglycine can be synthesized through several methods. One common method involves the alkylation of glycine derivatives. For instance, N-benzylglycine can be methylated using methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-benzyl-N-methylamine .
Scientific Research Applications
Chemical Applications
N-BMG serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical reactions, particularly in the synthesis of amino acid derivatives. The compound's structure allows it to participate in alkylation and acylation reactions, making it valuable for creating more complex molecules.
Synthesis Overview
- Common Synthetic Routes :
- Alkylation of glycine derivatives.
- Methylation of N-benzylglycine using methyl iodide in the presence of sodium hydride.
- Utilization of dimethylformamide (DMF) as a solvent under elevated temperatures.
Biological Applications
In biological research, N-BMG is employed as a model compound for studying amino acid interactions with biological molecules. Its role as a ligand allows researchers to investigate its binding affinity to various receptors.
Case Study: Receptor Binding Affinity
Research has demonstrated that modifications to the benzyl group significantly enhance the binding affinity of compounds at serotonin receptors (5-HT2A). For instance, specific substitutions on the N-benzyl group can lead to increased functional activity, highlighting the importance of N-BMG in pharmacological studies .
Medicinal Applications
N-BMG has potential implications in medicinal chemistry, particularly as a precursor for pharmaceutical compounds. Its ability to modify receptor interactions makes it a candidate for developing new therapeutic agents targeting neurotransmitter systems.
Example: Development of Agonists
A study focused on synthesizing N-benzyl derivatives of phenethylamines revealed that these compounds exhibited high affinity for the 5-HT2A receptor, suggesting their potential use as selective agonists in treating psychiatric disorders .
Industrial Applications
In industry, N-BMG is utilized in the production of surfactants and other chemicals. Its properties contribute to enhanced performance in formulations requiring surfactant action.
Surfactant Interactions
Research indicates that N-BMG interacts with various alkyl glycosides, demonstrating synergistic effects when used in mixtures. This interaction can improve the efficiency of surfactants in industrial applications.
Data Tables
Mechanism of Action
The mechanism of action of N-benzyl-N-methylglycine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Comparison with Similar Compounds
N-methylglycine (Sarcosine): A simpler derivative of glycine with only a methyl group attached to the nitrogen.
N-benzylglycine: Similar to N-benzyl-N-methylglycine but lacks the methyl group on the nitrogen.
N,N-dimethylglycine: Contains two methyl groups on the nitrogen, differing from the benzyl group in this compound.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups on the nitrogen. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its simpler counterparts .
Biological Activity
N-benzyl-N-methylglycine (NBMG), also known as N-benzylmethylglycine, is an amino acid derivative with significant potential in various biological applications. This compound, characterized by its molecular formula , features a glycine backbone with a benzyl and a methyl group attached to the nitrogen atom. Its unique structure allows it to function as a zwitterion, enhancing its solubility in water and making it a valuable candidate for biochemical studies.
The biological activity of NBMG can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : NBMG has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. Inhibiting IDO may have implications for immune modulation and cancer therapy, as it plays a role in the regulation of immune responses and tumor growth.
- Receptor Interaction : Research indicates that NBMG can act as a ligand for specific receptors and enzymes, modulating their activity. This includes potential interactions with neurotransmitter systems, particularly those involving glycine, which is crucial in the central nervous system (CNS) as an inhibitory neurotransmitter .
2.1 Antitumor Activity
NBMG's role as an IDO inhibitor suggests potential antitumor properties. By inhibiting IDO, NBMG may enhance the immune response against tumors, making it a candidate for further investigation in cancer therapies.
2.2 Neurotransmission
As a derivative of glycine, NBMG may influence neurotransmission processes. Glycine is known to act as a co-agonist with glutamate at NMDA receptors, suggesting that NBMG could modulate excitatory neurotransmission and potentially impact conditions such as schizophrenia or depression .
3. Synthesis and Applications
NBMG serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, making it useful in developing more complex organic molecules.
Table 1: Comparison of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Sarcosine | Involved in metabolism; naturally occurring amino acid | |
Dimethylglycine | Known for its role in methylation processes | |
Trimethylglycine (Betaine) | Functions as an osmolyte and methyl donor | |
N-Benzyl-N-methylaniline | Used in dye production and pharmaceuticals |
4. Case Studies and Research Findings
Research into NBMG has revealed several promising findings:
- A study demonstrated that NBMG could enhance the solubility of polypeptoids in aqueous solutions when used in conjunction with other surfactants, indicating potential applications in drug delivery systems .
- Another investigation into the structural activity relationship of N-benzyl derivatives highlighted the increased binding affinity of compounds similar to NBMG for serotonin receptors, suggesting implications for developing new psychotropic medications .
5. Conclusion
This compound exhibits diverse biological activities that warrant further exploration. Its potential as an IDO inhibitor opens avenues for cancer treatment research, while its interactions within neurotransmitter systems highlight its relevance in neuropharmacology. As research progresses, NBMG may become a valuable compound in both medicinal chemistry and therapeutic applications.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZHAPLKMRAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306809 | |
Record name | N-benzyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37429-48-4 | |
Record name | 37429-48-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-benzyl-N-methylglycine derivatives, particularly those with varying alkyl chain lengths like N-Decyl-N-benzyl-N-methylglycine and N-Dodecyl-N-benzyl-N-methylglycine, act as surfactants. They achieve this by adsorbing at the oil/water interface. This adsorption disrupts the growth of wax crystals in the oil, leading to improved flow properties and a lower pour point. [, ] Essentially, they function as flow improvers and pour point depressants by modifying the interfacial properties and preventing the formation of large, interconnected wax crystal structures.
A: The length of the hydrocarbon chain in this compound derivatives directly correlates with their effectiveness as pour point depressants. Studies have shown that longer chains enhance their ability to depress the pour point of oils. [] This is likely due to the increased hydrophobic interactions between the longer chains and the wax molecules, leading to more effective adsorption and disruption of crystal growth.
A: Yes, research suggests that this compound derivatives also possess antioxidant and anti-wear properties. [] Their ability to form micelles allows them to trap free radicals, thus inhibiting oil oxidation. Moreover, they demonstrate the ability to chemisorb onto surfaces like silicon carbide, forming protective films that reduce wear.
A: In the alkylation of toluene with methanol over modified ZSM-5 zeolites, N-Octyl-N-benzyl-N-methylglycine functions as an emulsifier. Its presence has been shown to influence the conversion of toluene and the selectivity towards xylene isomers. [] The specific impact on selectivity depends on the degree of Sr modification of the ZSM-5 zeolite catalyst.
A: N-octyl-N-benzyl-N-methylglycine can act as a collector in the froth flotation process for separating emulsifiable oil. The effectiveness of this process is influenced by surface tension. By adding alcohols such as ethanol, n-propanol, or n-butanol, the surface tension at the air/water interface can be controlled. This control impacts the adsorption behavior of the N-octyl-N-benzyl-N-methylglycine collector, ultimately affecting oil recovery. []
A: Studies investigating the interaction between alkyl glycosides (like n-decyl-beta-maltoside and n-decyl-beta-glucoside) and N-dodecyl-N-benzyl-N-methylglycine reveal interesting insights into their behavior in mixed systems. The research indicates that the maltoside glycosides exhibit weak interactions with N-dodecyl-N-benzyl-N-methylglycine, while glucoside glycosides show somewhat stronger interactions. Interestingly, mixtures of glucoside/maltoside demonstrate even stronger interactions with N-dodecyl-N-benzyl-N-methylglycine, suggesting potential synergistic effects in applications where these surfactants are used together. []
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